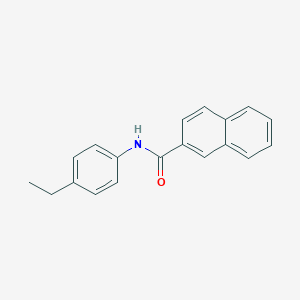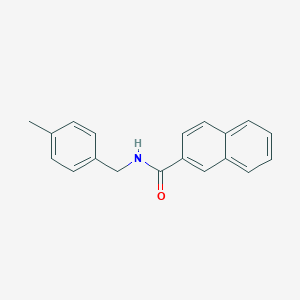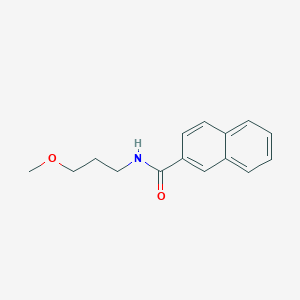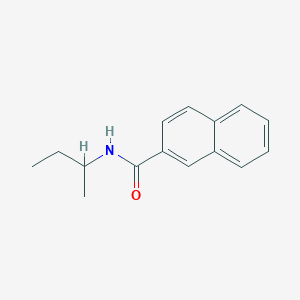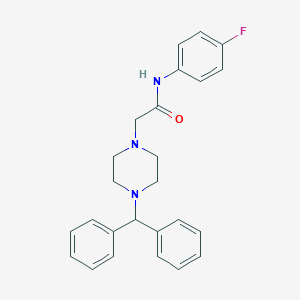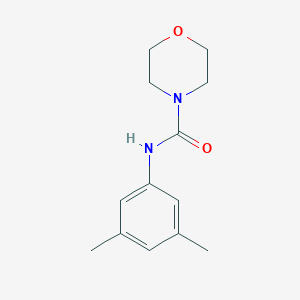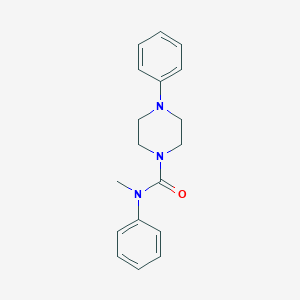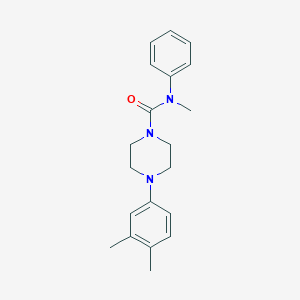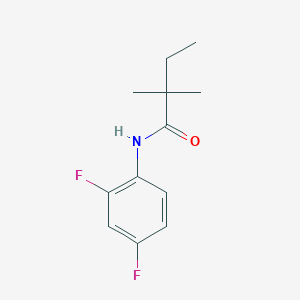
1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine, also known as PMSPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine is not fully understood. However, it has been proposed that 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine exerts its antitumor activity by inducing apoptosis in cancer cells. 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been found to decrease the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine has also been found to increase the expression of anti-inflammatory cytokines such as IL-10. In addition, 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine has been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
One of the advantages of using 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine in lab experiments is its potent antitumor activity against various cancer cell lines. Another advantage is its anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine in lab experiments is its relatively low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the scientific research on 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine. One direction is to investigate the potential of 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore the mechanism of action of 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine and identify its molecular targets. Additionally, future research can focus on optimizing the synthesis method of 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine to improve its bioavailability and efficacy.
合成法
1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine can be synthesized using a multi-step process. The initial step involves the reaction between piperazine and chlorosulfonic acid, which leads to the formation of piperazine sulfonic acid. The next step involves the reaction between piperazine sulfonic acid and 4-methylpiperidine, which leads to the formation of 1-(4-methylpiperidin-1-yl)sulfonyl)piperazine. The final step involves the reaction between 1-(4-methylpiperidin-1-yl)sulfonyl)piperazine and phenylsulfonyl chloride, which leads to the formation of 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine.
科学的研究の応用
1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine has been investigated for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine has also been found to exhibit anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-(benzenesulfonyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S2/c1-15-7-9-18(10-8-15)25(22,23)19-13-11-17(12-14-19)24(20,21)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLJFIWAPXWWCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B500179.png)
![2-{[(4-Iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B500180.png)
